(1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
(1R,2S)-2-(4-bromophenyl)cyclopropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2S/c10-7-3-1-6(2-4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSFDMJYKUFIMQ-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1S(=O)(=O)Cl)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride typically involves the cyclopropanation of a suitable precursor followed by sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the cyclopropane ring can lead to ring-opening and formation of diols or other oxidized products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Potassium permanganate, osmium tetroxide
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Diols: Formed by oxidation of the cyclopropane ring
Scientific Research Applications
(1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is exploited in biochemical studies to modify and investigate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
2-(2-Bromophenyl)cyclopropane-1-sulfonyl Chloride
- Structure : Bromine at the 2-position of the phenyl ring vs. 4-position in the target compound.
- CAS : 2165645-28-1 .
2-(4-Fluorophenyl)cyclopropane Derivatives
- Example : (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 1314324-00-9) .
- Impact : Fluorine’s electron-withdrawing effect enhances metabolic stability but reduces polarizability compared to bromine. The hydrochloride salt form (vs. sulfonyl chloride) limits its utility to amine-based synthesis .
Functional Group Variations
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride
- Structure : Replaces sulfonyl chloride with an amine hydrochloride group.
- CAS : 1228092-84-9 .
- Molecular Weight : 248.55 g/mol .
- Applications : Used as a chiral building block in drug synthesis (e.g., endothelin receptor antagonists). The amine group enables coupling reactions, contrasting with the sulfonyl chloride’s role in sulfonylation .
5-(4-Bromophenyl)-4,6-dichloropyrimidine
Halogen and Electronic Modifications
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanaminium (R)-Mandelate
Data Table: Key Properties of Comparable Compounds
Biological Activity
(1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is a cyclopropane derivative characterized by a sulfonyl chloride functional group and a para-bromophenyl substituent. Its molecular formula is , with a molecular weight of approximately 295.58 g/mol. The compound appears as a white crystalline solid and is recognized for its high reactivity due to the sulfonyl chloride group, which acts as a potent electrophile in various chemical reactions.
- Molecular Formula :
- Molecular Weight : 295.58 g/mol
- Structure : Contains a cyclopropane ring, a sulfonyl chloride group, and a para-bromophenyl group.
The biological activity of this compound primarily arises from its ability to react with nucleophiles such as amines, alcohols, and thiols. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is exploited in biochemical studies to modify and investigate the activity of enzymes and other proteins .
Research Findings
Research has indicated that derivatives synthesized from this compound exhibit significant biological activities, including:
- Anticancer Properties : Compounds derived from this cyclopropane have shown activity against various cancer cell lines, suggesting potential applications in cancer therapy.
- Antibacterial and Antifungal Activities : Some derivatives have been investigated for their antibacterial and antifungal properties, indicating broader therapeutic potential.
- Biochemical Probes : The compound has been explored as a biochemical probe to study enzyme mechanisms and protein interactions.
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
-
Anticancer Activity Study :
- Objective : To evaluate the anticancer effects of synthesized derivatives.
- Methodology : Various derivatives were tested against human cancer cell lines.
- Findings : Certain derivatives demonstrated significant cytotoxicity, indicating their potential as anticancer agents.
-
Enzyme Interaction Study :
- Objective : To investigate the interaction of the compound with specific enzymes.
- Methodology : Kinetic assays were performed to assess the influence on enzyme activity.
- Findings : The compound showed promising results in modulating enzyme activity, supporting its role as a biochemical probe.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Antibacterial Activity | Enzyme Interaction |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| (1R,2S)-2-(4-Chlorophenyl)cyclopropane-1-sulfonyl chloride | Moderate | No | Yes |
| (1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride | Yes | Moderate | No |
Q & A
Q. What are the established synthetic routes for (1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride?
The synthesis typically involves enantioselective cyclopropanation followed by sulfonylation. For example, rhodium-catalyzed desymmetrization of meso-alkenes can generate the cyclopropane core with high stereochemical control . Subsequent sulfonylation using chlorosulfonic acid or sulfur trioxide derivatives introduces the sulfonyl chloride group. Purity optimization often employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from dichloromethane/hexane mixtures .
Q. How is the stereochemical integrity of the cyclopropane ring verified?
X-ray crystallography is the gold standard for confirming absolute configuration, as demonstrated in studies of analogous cyclopropane derivatives (e.g., dihedral angles C6—C1—C2—C3 = −175.8° to 178.6°) . Complementary methods include:
Q. What purification strategies ensure high purity (>98%) for this compound?
- Recrystallization : Solvent pairs like ethanol/water or dichloromethane/hexane remove impurities .
- Flash chromatography : Gradient elution (e.g., 0–30% ethyl acetate in hexane) separates sulfonyl chloride derivatives from byproducts .
- Mass-directed preparative HPLC : For trace impurities, especially in stereoisomeric mixtures .
Advanced Research Questions
Q. How does the 4-bromophenyl substituent influence reactivity in cross-coupling reactions?
The bromine atom enables Suzuki-Miyaura couplings with boronic acids, but the cyclopropane strain and sulfonyl chloride’s electrophilicity require careful optimization:
Q. What mechanistic insights explain its stability under acidic vs. basic conditions?
- Acidic conditions : The sulfonyl chloride hydrolyzes slowly to the sulfonic acid (t ~24 hrs in 1M HCl), as the cyclopropane ring resists ring-opening .
- Basic conditions : Rapid hydrolysis occurs (t <1 hr in 1M NaOH) due to nucleophilic attack on the electrophilic sulfur . Computational studies (DFT) suggest transition-state stabilization via partial negative charge delocalization into the cyclopropane ring .
Q. How can conflicting stereochemical data (e.g., NMR vs. X-ray) be resolved?
- Rogers’ η parameter and Flack x parameter : These refine enantiomorph-polarity in X-ray data, distinguishing near-centrosymmetric artifacts from true chirality .
- Dynamic NMR experiments : Variable-temperature H NMR detects conformational exchange broadening, which may misrepresent coupling constants at room temperature .
Q. What strategies mitigate competing reactions when using this compound as a sulfonylation agent?
- Low-temperature reactions : Conduct acylation at −20°C to minimize hydrolysis .
- In situ generation : React the sulfonic acid with PCl immediately before use to avoid storage instability .
- Additives : Use molecular sieves (3Å) to scavenge water in nucleophilic substitutions .
Methodological Considerations
Q. How to design kinetic studies for sulfonamide formation with amines?
Q. What computational tools predict regioselectivity in cyclopropane ring-opening reactions?
- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites using Gaussian09 at the B3LYP/6-31G(d) level .
- Molecular Dynamics (MD) simulations : Simulate ring strain release pathways in solvents like DMSO or acetonitrile .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental 1^11H NMR shifts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
